molecular formula C13H10N2O4 B14744589 N-(2-Hydroxyphenyl)-2-nitrobenzamide CAS No. 731-89-5

N-(2-Hydroxyphenyl)-2-nitrobenzamide

Cat. No.: B14744589
CAS No.: 731-89-5
M. Wt: 258.23 g/mol
InChI Key: ZULDBYHOYHDUNK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, along with an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-2-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: N-(2-Aminophenyl)-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the substituent used.

    Oxidation: N-(2-Hydroxyphenyl)-2-benzamide.

Scientific Research Applications

N-(2-Hydroxyphenyl)-2-nitrobenzamide has found applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-5-nitrophenyl)acetamide: Similar structure with a nitro group at the 5-position.

    N-(2-Hydroxy-3-nitrophenyl)acetamide: Nitro group at the 3-position.

    N-(2-Hydroxy-5-nitrosophenyl)acetamide: Contains a nitroso group instead of a nitro group.

Uniqueness

N-(2-Hydroxyphenyl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

731-89-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H10N2O4/c16-12-8-4-2-6-10(12)14-13(17)9-5-1-3-7-11(9)15(18)19/h1-8,16H,(H,14,17)

InChI Key

ZULDBYHOYHDUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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